molecular formula C13H12F2N2O3S B10967338 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B10967338
M. Wt: 314.31 g/mol
InChI Key: XFAPWJFXWWTTIR-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.

    Introduction of the benzamide moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and difluoromethoxy positions, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiazole ring enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C13H12F2N2O3S

Molecular Weight

314.31 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H12F2N2O3S/c1-7-6-21-13(16-7)17-11(18)8-3-4-9(20-12(14)15)10(5-8)19-2/h3-6,12H,1-2H3,(H,16,17,18)

InChI Key

XFAPWJFXWWTTIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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